(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid
Overview
Description
Synthesis Analysis
The synthesis of “(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid” is not explicitly mentioned in the sources I have access to .Molecular Structure Analysis
The molecular structure of “(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid” is not explicitly mentioned in the sources I have access to .Chemical Reactions Analysis
The chemical reactions involving “(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid” are not explicitly mentioned in the sources I have access to .Physical and Chemical Properties Analysis
The physical and chemical properties of “(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid” are not explicitly mentioned in the sources I have access to .Scientific Research Applications
Corrosion Inhibition
- Synthesis and Characterization of Acrylamide Derivatives as Corrosion Inhibitors : Acrylamide derivatives related to (3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid were studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds showed significant efficacy in reducing corrosion, indicating potential applications in metal protection and industrial maintenance (Abu-Rayyan et al., 2022).
Pharmaceutical Synthesis
- Development of GPR40 Receptor Agonist : In the pharmaceutical industry, the synthesis of GPR40 receptor agonists involves the use of (3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid. This process highlights the compound's role in developing novel drugs for diseases like diabetes (Walker et al., 2011).
Cancer Research
- Novel Analogues of Bexarotene : Studies on analogues of bexarotene, which share structural similarities with (3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid, have shown promising results in cancer treatment. These compounds exhibit selective agonism for retinoid X receptors, indicating potential for improved therapies in cancer treatment (Jurutka et al., 2013).
Material Science
- Chain Extender in Polymer Bionanocomposites : The compound has been used as a chain extender in the production of polymer bionanocomposites. This application demonstrates its utility in enhancing the properties of biodegradable materials, potentially impacting environmental sustainability (Totaro et al., 2017).
Retinoid Research
- Novel Retinoid Derivatives : Research on adamantyl-substituted retinoid-related molecules, which are structurally related to (3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid, has shown that these compounds can modulate important biological pathways. This suggests potential applications in cancer treatment and apoptosis induction (Farhana et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGPUAIMQUIOO-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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